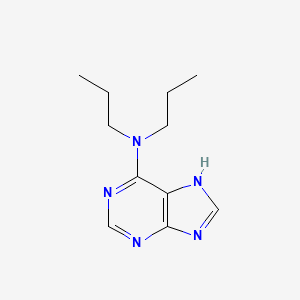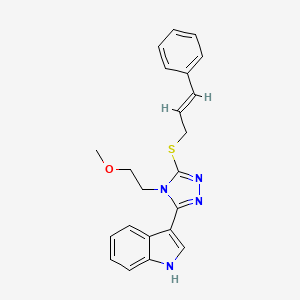
3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (DMBT) is an organic compound with a wide range of applications in the scientific and pharmaceutical worlds. It is a derivative of thiazolidine and contains a methyl group attached to the carboxylic acid group. The compound has been extensively studied for its unique properties, including its ability to act as a catalyst in a variety of reactions and its potential as a drug delivery agent.
Aplicaciones Científicas De Investigación
Chemical Interactions and Reactions
Reactions with Azirines
Research shows that 1,3-thiazolidine-2-thione reacts with azirines, such as 3-(dimethylamino)-2H-azirines, leading to the formation of perhydroimidazo[4,3-b]thiazole-5-thiones and N-alkyl-N′,N′-dimethylthioureas. These reactions are influenced by the solvent used and temperature conditions (Ametamey et al., 1986).
Crystal and Molecular Structures
Studies on crystal and molecular structures of derivatives, like 4-Phenyl-1,3-thiazolidine-2-thiones, reveal information on hydrogen bonding and dimer formation, contributing to our understanding of molecular interactions in these compounds (Kunimoto et al., 2002).
Tautomeric Equilibrium Studies
Research exploring the tautomeric equilibrium of thione/thiol forms of 1,3-thiazolidine-2-thione provides insights into the predominance of the thione tautomer in the solid state and the influence of solvents and temperature on this equilibrium (Abbehausen et al., 2012).
Synthesis Techniques
Techniques for synthesizing various compounds using 1,3-thiazolidine-2-thione derivatives have been developed. For instance, a method using 3-dimethylphosphonoacetyl-1,3-thiazolidine-2-thione (DMPATT) as a bridging reagent has been effective for producing αβ-unsaturated carboxylic acid amides (Nagao et al., 1984).
Molecular Interaction and Structural Analysis
Crystal Structure Analysis
The crystal structure analysis of certain derivatives, like the title compound C12H13ClF3NOS2, prepared by condensation reactions involving 1,3-thiazolidine-2-thione, offers valuable data on molecular conformation and tautomeric states (Sun et al., 2006).
Molecular and Spectroscopic Characterization
Studies involve the characterization of metal complexes containing 1,3-thiazolidine-2-thione, examining aspects like ligand coordination and molecular geometry (Bell et al., 2001).
Biological and Pharmacological Research
Immunomodulatory Effects
Investigation of goitrogenic derivatives from Brassicales taxa, including 1,3-thiazolidine-2-thione derivatives, provides insights into their cytotoxicity and immunomodulatory potential (Radulović et al., 2017).
Synthesis of Gold(I) Complexes
The synthesis and cytotoxic activity of gold(I) complexes using 3-benzyl-1,3-thiazolidine-2-thione as ligands contribute to the understanding of the pharmacological properties of these compounds (Chaves et al., 2014).
Mecanismo De Acción
Target of Action
It’s known that similar compounds can interact with various receptors, including sweet, bitter, and umami taste receptors . These receptors play a crucial role in food acceptance and rejection in humans .
Mode of Action
It’s worth noting that certain benzoyl analogues can elicit different taste sensations . For instance, the 3,4-dimethylbenzoyl analogue is reported to be intensely bitter, then very sweet .
Biochemical Pathways
It’s known that taste sensations are mediated by complex biochemical pathways involving various receptors and signaling molecules .
Result of Action
The compound’s ability to elicit different taste sensations suggests that it may have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-8-3-4-10(7-9(8)2)11(14)13-5-6-16-12(13)15/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHZSPFOAMEDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2419184.png)
![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)



![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)


![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2419196.png)


![1-phenyl-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2419205.png)